ASCT2 Inhibitory Potency: Biphenylmethyl vs. Parent Benzyl‑Proline Scaffold
The target compound (Ki = 3 ± 2 µM) is 667‑fold more potent than the parent benzyl‑proline scaffold (Ki = 2000 ± 1500 µM) in a direct head‑to‑head electrophysiological assay of ASCT2 anion conductance [1]. Even the best mono‑substituted benzyl analog (2‑bromo‑benzyl) achieves only Ki = 25 µM, making the biphenylmethyl derivative 8‑fold superior [1].
| Evidence Dimension | ASCT2 inhibitor apparent binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3 ± 2 µM |
| Comparator Or Baseline | (R)-γ-benzyl-L-proline: Ki = 2000 ± 1500 µM; (R)-γ-(2-bromo-benzyl)-L-proline: Ki = 25 ± 15 µM |
| Quantified Difference | ~667‑fold improvement over benzyl; ~8‑fold improvement over 2‑bromo‑benzyl |
| Conditions | Rat ASCT2 expressed in HEK293T cells; whole‑cell patch‑clamp recording of substrate‑elicited anion current |
Why This Matters
This potency advantage makes the biphenylmethyl derivative the only appropriate choice for ASCT2 pharmacological studies requiring low‑micromolar target engagement.
- [1] Singh K, Tanui R, Gameiro A, Eisenberg G, Colas C, Schlessinger A, Grewer C. Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2. Bioorg Med Chem Lett. 2017;27(3):398-402. doi:10.1016/j.bmcl.2016.12.063 View Source
